nTzDpa

Catalog No.
S1523528
CAS No.
118414-59-8
M.F
C22H15Cl2NO2S
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nTzDpa

CAS Number

118414-59-8

Product Name

nTzDpa

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid

Molecular Formula

C22H15Cl2NO2S

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27)

InChI Key

VUPOTURDKDMIGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O

Synonyms

nTZDpa;

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O

nTzDpa, also known as 2-(4-(2-(5-methyl-1,3-thiazol-2-yl)phenoxy)ethoxy)acrylic acid, is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor protein that plays a key role in various physiological processes, including metabolism, inflammation, and cell differentiation []. Due to its PPARγ-activating properties, nTzDpa has been explored in several scientific research applications:

Understanding PPARγ Function:

  • nTzDpa serves as a valuable research tool for studying PPARγ function and its role in various biological processes. Its well-defined binding profile and high potency allow researchers to investigate the specific effects of PPARγ activation on different cellular pathways [, ].

Diabetes and Metabolic Research:

  • PPARγ agonists, including nTzDpa, have been investigated for their potential benefits in treating type 2 diabetes and associated metabolic disorders. nTzDpa has shown promise in improving insulin sensitivity, reducing blood sugar levels, and regulating fat metabolism in preclinical studies [, ]. However, further research is needed to determine its efficacy and safety in humans.

Inflammatory Diseases:

  • PPARγ activation exhibits anti-inflammatory properties, making nTzDpa a potential candidate for treating inflammatory diseases like atherosclerosis, non-alcoholic fatty liver disease, and neuroinflammation [, ]. Research suggests that nTzDpa may reduce inflammatory markers and improve disease outcomes in these conditions, but further clinical studies are necessary.

Cancer Research:

  • Emerging research explores the potential of nTzDpa in cancer therapy. Studies suggest that nTzDpa may exhibit anti-proliferative and anti-tumorigenic effects in certain cancer cell lines []. However, this area of research is still in its early stages, and further investigation is needed to understand its potential therapeutic applications.

nTZDpa, or non-thiazolidinedione PPAR gamma partial agonist, is a compound that has garnered attention for its unique properties and potential applications in antimicrobial therapy. Unlike traditional thiazolidinediones, nTZDpa does not possess the same structural characteristics, which allows it to exhibit distinct biological activities. It is primarily recognized for its role as a membrane-active agent with significant antimicrobial properties, particularly against antibiotic-resistant strains of bacteria such as Staphylococcus aureus .

nTZDpa exhibits antibacterial activity against Staphylococcus aureus, a common pathogen []. The proposed mechanism involves disrupting the bacterial cell membrane through interactions with the lipid bilayer []. Additionally, nTZDpa's partial agonist activity on PPARγ suggests it might influence cellular processes regulated by PPARγ, although the specific effects in this context require further investigation [, ].

The chemical reactivity of nTZDpa is characterized by its ability to interact with bacterial membranes, leading to disruption and cell death. Studies indicate that nTZDpa can form hydrogen bonds with itself and other compounds, facilitating dimer formation under certain conditions . This interaction is particularly enhanced at low pH, where the neutral charge of nTZDpa increases, thereby boosting its antimicrobial efficacy .

nTZDpa exhibits notable biological activity as an antibiotic agent. It has been shown to effectively kill both actively growing and persister forms of Staphylococcus aureus, making it a promising candidate for treating chronic infections that are difficult to manage with conventional antibiotics . Additionally, its mechanism of action involves perturbing bacterial membranes, which is crucial for its antimicrobial effectiveness .

The synthesis of nTZDpa involves several steps, typically starting from readily available precursors. One common method includes the reaction of specific aryl aldehydes with thiazolidine-2,4-dione derivatives in the presence of acidic conditions. The resulting compounds can be further modified through various chemical transformations to enhance their biological properties .

For example:

  • Initial Reaction: Combine thiazolidine-2,4-dione with aryl aldehydes in glacial acetic acid.
  • Reflux: Heat the mixture to facilitate reaction completion.
  • Purification: Isolate the product through recrystallization.

nTZDpa has significant potential applications in the field of medicine, particularly as an antibiotic targeting resistant bacterial strains. Its unique mechanism allows it to be effective against persister cells that often evade standard treatments. This makes nTZDpa a candidate for developing new therapeutic strategies against chronic infections caused by Staphylococcus aureus and other resilient pathogens .

Interaction studies have shown that nTZDpa's antimicrobial activity is influenced by environmental factors such as pH. At lower pH levels, the proportion of neutrally charged nTZDpa increases, leading to enhanced interaction with bacterial membranes and improved antibacterial action . Furthermore, studies have indicated that nTZDpa can interact synergistically with other antibiotics, potentially leading to more effective treatment regimens against resistant bacteria .

nTZDpa shares structural and functional similarities with several other compounds known for their antimicrobial properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
nTZDpaNon-thiazolidinedioneMembrane-active, disrupts bacterial membranesEffective against persister cells
ThiazolidinedioneThiazolidinedionePPAR gamma agonistPrimarily used for diabetes management
DaptomycinLipopeptide antibioticDisrupts bacterial cell membraneEffective against Gram-positive bacteria
ColistinPolymyxin antibioticDisrupts membrane integrityUsed primarily for Gram-negative infections

nTZDpa's distinction lies in its dual role as both a PPAR gamma partial agonist and an effective antimicrobial agent against resistant strains, setting it apart from traditional antibiotics and thiazolidinediones .

This comprehensive overview emphasizes the significance of nTZDpa in contemporary medicinal chemistry and its potential role in addressing pressing public health challenges related to antibiotic resistance.

Membrane Disruption as Primary Mode of Action

Lipid Bilayer Penetration Dynamics

nTZDpa interacts with bacterial membranes through a multi-step process driven by its molecular architecture. The compound’s carboxylic acid group and two chlorine atoms exhibit high affinity for phospholipid head groups, enabling initial surface adhesion [3] [7]. Molecular dynamics simulations reveal that the neutral form of nTZDpa penetrates deeper into lipid bilayers than its deprotonated counterpart, facilitated by hydrophobic interactions between its aryl moieties (indole core, benzyl substituent) and membrane fatty acid chains [1] [5]. This penetration creates transient pores while maintaining structural cohesion, as shown in all-atom simulations of Staphylococcus aureus membranes [1].

Membrane Permeabilization Processes

Membrane permeabilization occurs through two concurrent mechanisms:

  • Passive diffusion: Neutral nTZDpa molecules accumulate in the membrane, disrupting lipid packing and enabling small molecule efflux [5].
  • Structural destabilization: The compound’s rigid aromatic systems induce curvature stress, leading to micellization-like effects in localized membrane regions [3].

SYTOX Green assays demonstrate concentration-dependent permeabilization, with complete membrane integrity loss occurring at 64 μg/mL against methicillin-resistant S. aureus (MRSA) [3]. Permeabilization kinetics follow a sigmoidal pattern, suggesting cooperative interactions between nTZDpa molecules during membrane insertion [5].

Correlation with Membrane Fluidity Alterations

nTZDpa’s antimicrobial efficacy directly correlates with its ability to increase membrane fluidity. Laurdan generalized polarization (GP) measurements show a 23% reduction in membrane order upon treatment at 32 μg/mL (pH 5.5) [5]. This fluidization enables:

  • Enhanced lateral diffusion of membrane proteins
  • Leakage of cytoplasmic contents
  • Disruption of proton motive force

Comparative studies using diphenylhexatriene (DPH) anisotropy confirm that nTZDpa reduces membrane microviscosity by 40% in MRSA versus 12% in mammalian cells, explaining its selective toxicity [6] [3].

pH-Dependent Activity Enhancement

Mechanism of Enhanced Activity in Acidic Environments

nTZDpa exhibits a 16-fold increase in antimicrobial potency at pH 5.5 compared to pH 7.4 [1] [7]. This enhancement stems from:

FactorAcidic pH (5.5)Neutral pH (7.4)
% Neutral nTZDpa82%14%
Membrane Partitioning3.8:1 (lipid:water)1.2:1 (lipid:water)
Permeabilization EC₅₀8 μg/mL128 μg/mL

The carboxylic acid group (pKₐ ≈ 4.7) remains predominantly protonated below pH 6, increasing lipophilicity and membrane affinity [1] [7]. Molecular dynamics simulations show protonated nTZDpa achieves deeper bilayer penetration (1.8 nm vs. 0.9 nm for deprotonated form), disrupting lipid-protein interactions critical for membrane stability [1].

Neutral vs. Deprotonated Form Effectiveness

The neutral form demonstrates superior antimicrobial activity through three mechanisms:

  • Enhanced membrane insertion: Protonation reduces electrostatic repulsion with anionic phospholipids (e.g., phosphatidylglycerol), increasing partitioning coefficient by 3.2-fold [1] [5].
  • Cooperative effects: Neutral molecules form transient clusters (4-6 molecules) that synergistically destabilize lipid packing [5].
  • Persister cell targeting: At pH 5.5, neutral nTZDpa achieves 99.9% killing of MRSA persisters within 2 hours versus 30% at pH 7.4 [7].

Deprotonated nTZDpa primarily interacts with membrane surfaces via charge-charge interactions, causing minimal fluidity changes and requiring 8-fold higher concentrations for equivalent permeabilization [1] [5].

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

427.0200553 g/mol

Monoisotopic Mass

427.0200553 g/mol

Heavy Atom Count

28

Wikipedia

NTzDpa

Dates

Modify: 2023-08-15

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